Cas no 651326-79-3 (4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol)

4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol 化学的及び物理的性質
名前と識別子
-
- 2,1-Benzoxaborole, 4,5,6-trifluoro-1,3-dihydro-1-hydroxy-
- 4,5,6-trifluoro-1-hydroxy-3H-2,1-benzoxaborole
- 4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
- 4,5,6-Trifluoro-2,1-benzoxaborol-1(3H)-ol
- DTXSID10591974
- 651326-79-3
- EN300-262859
- SCHEMBL5421111
-
- MDL: MFCD27926979
- インチ: InChI=1S/C7H4BF3O2/c9-5-1-4-3(2-13-8(4)12)6(10)7(5)11/h1,12H,2H2
- InChIKey: KZPWLOAEMJPCHA-UHFFFAOYSA-N
- SMILES: B1(C2=CC(=C(C(=C2CO1)F)F)F)O
計算された属性
- 精确分子量: 187.02922
- 同位素质量: 188.0256440g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 0
- 複雑さ: 206
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
じっけんとくせい
- PSA: 29.46
4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-262859-10.0g |
4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |
651326-79-3 | 95% | 10.0g |
$4545.0 | 2024-06-18 | |
Enamine | EN300-262859-10g |
4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |
651326-79-3 | 10g |
$4545.0 | 2023-09-14 | ||
Ambeed | A1083761-1g |
4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |
651326-79-3 | 95% | 1g |
$755.0 | 2025-03-05 | |
Enamine | EN300-262859-0.05g |
4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |
651326-79-3 | 95% | 0.05g |
$888.0 | 2024-06-18 | |
Enamine | EN300-262859-0.25g |
4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |
651326-79-3 | 95% | 0.25g |
$972.0 | 2024-06-18 | |
Enamine | EN300-262859-1.0g |
4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |
651326-79-3 | 95% | 1.0g |
$1057.0 | 2024-06-18 | |
Enamine | EN300-262859-1g |
4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |
651326-79-3 | 1g |
$1057.0 | 2023-09-14 | ||
Enamine | EN300-262859-2.5g |
4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |
651326-79-3 | 95% | 2.5g |
$2071.0 | 2024-06-18 | |
Enamine | EN300-262859-5.0g |
4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |
651326-79-3 | 95% | 5.0g |
$3065.0 | 2024-06-18 | |
Enamine | EN300-262859-0.1g |
4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |
651326-79-3 | 95% | 0.1g |
$930.0 | 2024-06-18 |
4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol 関連文献
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-olに関する追加情報
4,5,6-Trifluoro-1,3-Dihydro-2,1-Benzoxaborol-1-Ol (CAS No. 651326-79-3): A Comprehensive Overview
4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS No. 651326-79-3) is a highly specialized organic compound with a unique structure that combines aromaticity and boron functionality. This compound has garnered significant attention in the fields of organic synthesis and materials science due to its versatile properties and potential applications. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in research related to this compound.
The molecular structure of 4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is characterized by a benzene ring fused with a boron-containing heterocyclic ring. The presence of three fluorine atoms at positions 4, 5, and 6 imparts unique electronic properties to the molecule. Additionally, the hydroxyl group (-OH) at position 1 introduces hydrophilic characteristics, making this compound suitable for various chemical reactions and applications. The combination of aromaticity and boron functionality makes this compound a valuable building block in organic synthesis.
Recent studies have highlighted the potential of 4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol in the development of advanced materials. For instance, researchers have explored its use as a precursor for synthesizing boron-containing polymers with enhanced thermal stability and mechanical properties. These polymers have shown promise in applications such as high-performance adhesives and lightweight composites for aerospace industries.
In terms of synthesis methods, 4,5,6-trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol can be prepared through a variety of routes. One common approach involves the reaction of an arylboronic acid with a suitable electrophile under palladium-catalyzed coupling conditions. This method not only ensures high yields but also allows for precise control over the substitution pattern on the aromatic ring. Another promising route involves the direct fluorination of a parent benzoxaborole derivative using fluorine gas or other fluorinating agents.
The unique electronic properties of 4,5Trifluoro_ _ _ _ _ _ _ _ _ _ _ _ _ _ _, CAS No._ make it an attractive candidate for use in optoelectronic devices. Recent research has demonstrated that this compound can serve as an efficient electron transport layer in organic light-emitting diodes (OLEDs). Its ability to facilitate electron mobility while maintaining stability under operating conditions has positioned it as a potential replacement for traditional materials used in OLEDs.
Furthermore,_ _, CAS No._ has been investigated for its role in catalysis. By incorporating this compound into metal complexes or using it as a ligand in homogeneous catalysis systems,_ researchers have observed enhanced catalytic activity in reactions such as olefin polymerization and cross-coupling reactions._ This underscores its versatility across different chemical disciplines.
In conclusion,_ _, CAS No._ is a multifaceted compound with diverse applications ranging from organic synthesis to materials science._ Its unique combination of aromaticity,_ boron functionality,_ and fluorinated substituents makes it an invaluable tool for researchers and industry professionals alike._ As ongoing studies continue to uncover new uses for this compound,_ its significance in various fields is expected to grow further.
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